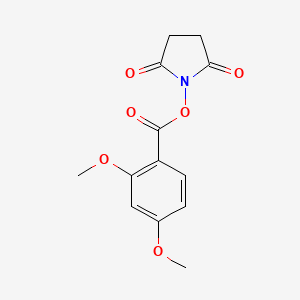

2,5-Dioxopyrrolidin-1-yl 2,4-dimethoxybenzoate

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO6/c1-18-8-3-4-9(10(7-8)19-2)13(17)20-14-11(15)5-6-12(14)16/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWAVZXDVGAPKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)ON2C(=O)CCC2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The preparation of 2,5-Dioxopyrrolidin-1-yl 2,4-dimethoxybenzoate typically involves the formation of an activated ester derivative of 2,4-dimethoxybenzoic acid using N-hydroxysuccinimide (NHS) or its derivatives. The key reaction is the coupling of the carboxylic acid group of 2,4-dimethoxybenzoic acid with NHS to form the corresponding N-hydroxysuccinimide ester (the 2,5-dioxopyrrolidin-1-yl ester).

Detailed Preparation Methodologies

2.1. Activation of 2,4-Dimethoxybenzoic Acid with N-Hydroxysuccinimide

-

- 2,4-Dimethoxybenzoic acid as the starting acid.

- N-Hydroxysuccinimide (NHS) as the activating agent.

- Carbodiimide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) to facilitate ester formation.

- Anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

- Reaction temperature generally maintained at 0°C to room temperature to control reaction rate and minimize side reactions.

-

- Dissolve 2,4-dimethoxybenzoic acid and NHS in anhydrous DCM under inert atmosphere (nitrogen or argon).

- Cool the reaction mixture to 0°C.

- Add DCC or EDC·HCl slowly to the mixture with stirring.

- Allow the reaction to proceed at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours.

- Monitor reaction progress by thin-layer chromatography (TLC) or HPLC.

- Upon completion, filter off the dicyclohexylurea (DCU) precipitate (if DCC is used).

- Purify the crude product by recrystallization or column chromatography to isolate pure this compound.

2.2. Alternative Activation Using Other Coupling Agents

- Some protocols use EDC·HCl in combination with NHS in aqueous or mixed aqueous-organic solvents, allowing milder conditions and easier work-up.

- The reaction is typically carried out at pH 4.5–6.0 in buffered aqueous solutions to stabilize the intermediate and improve yield.

Reaction Optimization and Yields

| Parameter | Typical Conditions | Effect on Yield and Purity |

|---|---|---|

| Coupling reagent | DCC or EDC·HCl | DCC often gives higher yields but requires filtration of DCU; EDC·HCl is water-soluble, simplifying purification. |

| Solvent | Anhydrous DCM or THF | Anhydrous conditions prevent hydrolysis of activated ester. |

| Temperature | 0°C to room temperature | Lower temperature reduces side reactions; room temperature ensures reaction completeness. |

| Reaction Time | 12–24 hours | Sufficient time for complete activation and ester formation. |

| Molar Ratio (Acid:NHS) | 1:1 to 1:1.2 | Slight excess of NHS favors complete conversion. |

Yields of this compound typically range from 70% to 90% under optimized conditions.

Analytical Characterization

- NMR Spectroscopy: Used to confirm the formation of the ester bond by disappearance of the acid proton and appearance of characteristic NHS signals.

- HPLC and LC-MS: Employed to assess purity and molecular weight confirmation.

- Melting Point Determination: Confirms compound identity and purity.

Research Findings and Notes

- While direct literature on this compound is limited, analogs such as 2,5-dioxopyrrolidin-1-yl benzoate and other NHS esters are well-documented and share similar preparation methods.

- The use of NHS esters like this compound is prevalent in peptide synthesis and bioconjugation due to their high reactivity and stability under controlled conditions.

- Careful control of moisture and temperature is critical to prevent hydrolysis of the activated ester during synthesis and storage.

- The compound can be further used as an intermediate for coupling reactions with amines to form amide bonds, which is essential in medicinal chemistry and bioconjugate synthesis.

Summary Table of Preparation Method

| Step | Description | Key Considerations |

|---|---|---|

| Starting Materials | 2,4-Dimethoxybenzoic acid, NHS, DCC or EDC | Purity of reagents affects yield |

| Solvent | Anhydrous dichloromethane or tetrahydrofuran | Moisture exclusion critical |

| Reaction Conditions | 0°C to room temperature, 12-24 hours | Temperature control minimizes side reactions |

| Work-up | Filtration (if DCC), purification by chromatography or recrystallization | Removal of urea byproducts essential |

| Characterization | NMR, HPLC, LC-MS, melting point | Confirms structure and purity |

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 2,4-dimethoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the NHS group is replaced by other nucleophiles.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Hydrolysis Conditions: Hydrolysis reactions are typically carried out under acidic or basic conditions, depending on the desired rate of reaction.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.

Hydrolysis Products: The primary products of hydrolysis are 2,4-dimethoxybenzoic acid and N-hydroxysuccinimide.

Scientific Research Applications

Monoclonal Antibody Production

One of the prominent applications of 2,5-Dioxopyrrolidin-1-yl 2,4-dimethoxybenzoate is in enhancing the production of monoclonal antibodies (mAbs). Research indicates that this compound can significantly improve mAb production while maintaining cell viability. Specifically, it has been shown to:

- Increase Cell-Specific Productivity : The compound enhances the cell-specific productivity of recombinant Chinese hamster ovary (rCHO) cells by suppressing cell growth and increasing glucose uptake and intracellular adenosine triphosphate (ATP) levels. In controlled studies, mAb concentrations were reported to be 1.5 times higher in cultures supplemented with this compound compared to controls .

- Control Glycosylation : It also plays a critical role in controlling the galactosylation of N-linked glycans on mAbs, which is vital for their therapeutic efficacy and quality .

Table 1: Effects of this compound on mAb Production

| Parameter | Control Condition | MPPB Condition |

|---|---|---|

| Final mAb Concentration (mg/L) | 732 | 1098 |

| Cell-Specific Productivity (pg/cell/day) | 7.1 | 11 |

| Viability (% after 12 days) | <50% | Maintained |

Anticonvulsant Properties

Another significant application of this compound lies in its potential as an anticonvulsant agent. A focused series of hybrid pyrrolidine derivatives related to this compound have demonstrated potent anticonvulsant properties in animal models. The research utilized established seizure models such as the maximal electroshock test and the psychomotor seizure model . Key findings include:

- Broad-Spectrum Activity : The derivatives exhibited broad-spectrum anticonvulsant activity, suggesting their potential utility in treating various forms of epilepsy.

- Safety Profile : The compounds showed favorable safety profiles alongside their efficacy, making them promising candidates for further development in epilepsy therapies.

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of derivatives related to this compound have provided insights into optimizing its pharmacological properties. For instance:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2,4-dimethoxybenzoate involves its ability to form covalent bonds with nucleophilic groups in biomolecules. This reactivity is primarily due to the presence of the NHS ester, which is a good leaving group. The compound can modify proteins and peptides by reacting with amino groups, leading to changes in their activity and function .

Comparison with Similar Compounds

Structural and Electronic Differences

Key Findings from Research

- Reactivity in Catalytic Systems : The 2,4-dimethoxybenzoate group in the target compound facilitates Rh(I)-mediated carboxylation reactions. Under CO₂, its yield (71%) significantly surpasses that under inert atmospheres (34%), highlighting its role in stabilizing intermediates via electron-donating methoxy groups .

- Steric and Electronic Modulation : Cyclopropane and difluorocyclohexane analogs exhibit distinct steric profiles. The cyclopropane derivative’s strained ring may limit its use in bulky substrates, whereas fluorine substituents enhance hydrolytic stability .

- Biological Compatibility: The pyrenyl butanoate analog (CAS: 97427-71-9) demonstrates utility in bioconjugation due to pyrene’s fluorescence, a feature absent in the dimethoxybenzoate variant .

Purity and Practical Considerations

The target compound (90% purity) has slightly lower purity compared to cyclopropane and difluorocyclohexane derivatives (95%), which may influence its performance in sensitive synthetic workflows . Storage conditions (e.g., desiccated, low-temperature) are critical for maintaining stability across all analogs .

Biological Activity

2,5-Dioxopyrrolidin-1-yl 2,4-dimethoxybenzoate is a compound characterized by its unique structure, which includes a pyrrolidinone ring and a dimethoxybenzoate moiety. This compound has garnered attention in various fields such as medicinal chemistry and biochemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C13H13NO6. The presence of two methoxy groups on the benzene ring enhances its reactivity and solubility in biological systems. The compound primarily functions as a reagent in organic synthesis and has applications in modifying biomolecules.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic groups in biomolecules. The N-hydroxysuccinimide (NHS) ester present in the compound acts as a good leaving group, facilitating the modification of proteins and peptides. This modification can lead to significant changes in the activity and function of these biomolecules.

Anticancer Activity

Research indicates that derivatives of pyrrolidinone compounds exhibit anticancer properties. For instance, hybrid compounds derived from similar structures have shown significant cytotoxic effects against various cancer cell lines .

Anticonvulsant Properties

A focused series of hybrid pyrrolidine-2,5-dione derivatives have demonstrated potent anticonvulsant activity in animal models. Notably, certain derivatives showed broad-spectrum protective activity against seizures induced by various stimuli .

Immunomodulatory Effects

Studies have shown that compounds similar to this compound can enhance monoclonal antibody production while suppressing detrimental cellular processes such as galactosylation. This suggests potential applications in therapeutic antibody development .

Case Studies

-

Monoclonal Antibody Production : A study demonstrated that the compound significantly increased the production of monoclonal antibodies in cell cultures by enhancing cell-specific productivity while maintaining cell viability .

Condition mAb Concentration (mg/L) Cell-Specific Productivity (pg/cell/day) Control 732 7.1 MPPB Added 1098 11 -

Anticonvulsant Activity : In vivo studies revealed that certain derivatives exhibited ED50 values indicating effective seizure control across multiple models .

Compound ID ED50 (mg/kg) - MES Test ED50 (mg/kg) - PTZ Test Compound 22 23.7 59.4

Research Findings

Recent studies have highlighted the diverse biological activities associated with derivatives of this compound:

- Antinociceptive Activity : Some derivatives have shown promise in pain relief models, indicating their potential for treating neuropathic pain conditions .

- Cellular Mechanisms : The compound influences cellular signaling pathways such as MAPK/ERK pathways, which are crucial for cell proliferation and survival.

Q & A

Basic Research Questions

Q. What is the recommended methodology for synthesizing 2,5-Dioxopyrrolidin-1-yl 2,4-dimethoxybenzoate?

- Answer : The synthesis typically involves activating 2,4-dimethoxybenzoic acid into its active ester form. A common approach uses carbodiimide coupling agents (e.g., DCC or EDC) to react with 2,5-dioxopyrrolidin-1-ol under anhydrous conditions. The reaction is performed in aprotic solvents like dichloromethane or THF, followed by purification via column chromatography or recrystallization. Confirm the product’s identity using H/C NMR and high-resolution mass spectrometry (HRMS).

Q. How should researchers handle and store this compound to ensure stability?

- Answer : Store the compound in a tightly sealed container under inert gas (e.g., argon) at –20°C to minimize hydrolysis. Avoid exposure to heat, moisture, and direct sunlight, as the dioxopyrrolidinyl ester group is prone to hydrolysis under acidic/basic conditions . Use desiccants in storage environments to mitigate humidity-induced degradation.

Q. What analytical techniques are critical for confirming purity and structural integrity?

- Answer :

- Purity : Reverse-phase HPLC with UV detection (e.g., C18 column, methanol/water gradient) to quantify impurities.

- Structural Confirmation : H NMR (check for characteristic peaks: δ 7.5–8.0 ppm for aromatic protons, δ 3.8–4.2 ppm for methoxy groups) and FT-IR (ester C=O stretch at ~1740 cm).

- Mass Analysis : HRMS or LC-MS to verify molecular ion peaks.

Advanced Research Questions

Q. How can coupling efficiency be optimized during synthesis, particularly for scale-up?

- Answer :

- Solvent Selection : Use DMF or DMSO to enhance reagent solubility, but ensure thorough removal during purification.

- Catalysts : Add 4-dimethylaminopyridine (DMAP, 0.1–1 eq) to accelerate coupling.

- Temperature : Conduct reactions at 0–4°C to suppress side reactions (e.g., racemization).

- Monitoring : Track reaction progress via TLC or in-situ IR spectroscopy.

Q. How to resolve discrepancies between purity assessments (e.g., HPLC vs. NMR)?

- Answer :

- Hygroscopicity : If the compound absorbs moisture (common with esters), dry samples rigorously before NMR analysis.

- Impurity Nature : Use orthogonal methods (e.g., LC-MS) to identify non-UV-active impurities.

- Quantitative NMR (qNMR) : Employ an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute purity determination.

Q. What experimental designs are suitable for studying degradation mechanisms under varying conditions?

- Answer :

- Stress Testing : Expose the compound to heat (40–60°C), UV light, and humid environments (75% RH).

- Degradation Analysis : Use LC-MS to identify hydrolysis products (e.g., free 2,4-dimethoxybenzoic acid and pyrrolidinone).

- Kinetic Studies : Monitor degradation rates via pH-dependent stability assays (e.g., buffer solutions at pH 3, 7, and 10).

Q. How to design experiments probing the compound’s reactivity with nucleophiles (e.g., amines)?

- Answer :

- Kinetic Trapping : React with primary amines (e.g., benzylamine) in DMF at room temperature; track amide bond formation via H NMR.

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict electrophilic centers in the ester group.

- Competitive Reactions : Compare reactivity with other active esters (e.g., NHS esters) under identical conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.